2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine
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Overview
Description
2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a cyclopropylmethoxy group and a difluoropiperidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Cyclopropylmethoxy Group: This step might involve the reaction of a cyclopropylmethanol derivative with the pyridine ring under basic conditions.
Attachment of the Difluoropiperidine Carbonyl Group: This could be done through an acylation reaction using a difluoropiperidine derivative and a suitable acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethoxy group.
Reduction: Reduction reactions might target the carbonyl group in the difluoropiperidine moiety.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)benzene
- 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)thiophene
Uniqueness
The uniqueness of 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c16-15(17)4-7-19(8-5-15)14(20)12-3-6-18-13(9-12)21-10-11-1-2-11/h3,6,9,11H,1-2,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKKGIWJPSJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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